molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene

Cat. No.: B3260711
CAS No.: 333782-25-5
M. Wt: 235.12 g/mol
InChI Key: SMQBKOBHPWPVIH-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene (: 333782-25-5) is a high-value, bifunctional aromatic compound supplied for research and development purposes. Its molecular formula is C 8 H 8 BrFS, and it features both a reactive 2-bromoethylsulfanyl chain and a fluorine substituent on the benzene ring, making it a versatile and critical intermediate in various chemical syntheses . This compound serves as a fundamental building block in organic and medicinal chemistry. Its primary research value lies in its dual reactivity: the bromoethyl group acts as a flexible alkylating agent, while the fluorine atom and sulfur bridge can be used to modulate the electronic characteristics and bioavailability of target molecules. The presence of sulfur in the chain makes it a key precursor for the synthesis of more complex sulfur-containing heterocycles or for use in nucleophilic substitution reactions. Furthermore, the fluorine atom on the aromatic ring is a common site for further functionalization via metal-catalyzed cross-coupling reactions, a widely used method in modern drug discovery for creating biaryl structures . Applications & Research Value: • Pharmaceutical Research: Used as a key synthetic intermediate for constructing potential pharmacologically active molecules, particularly those requiring a thioether linkage. • Materials Science: Acts as a precursor in the development of novel organic materials, where the fluorine and sulfur atoms can influence material properties. • Chemical Biology: May be utilized as a building block for developing molecular probes or inhibitors, leveraging its potential to form covalent bonds with biological nucleophiles. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBKOBHPWPVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene

Strategies for the Formation of the Aryl Thioether Linkage

The creation of the C-S bond between the 3-fluorophenyl ring and the sulfur atom is a critical step in the synthesis. Several powerful methods in modern organic chemistry can be employed to achieve this transformation, each with distinct advantages and mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Thiolate Anions with Fluoroaromatic Precursors

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl thioethers by reacting a nucleophilic sulfur species with an electron-deficient aromatic ring bearing a suitable leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these positions can effectively delocalize the negative charge of the intermediate. masterorganicchemistry.com

In the context of synthesizing 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, a plausible SNAr strategy would involve the reaction of a 2-bromoethanethiolate anion with a 1,3-difluorobenzene (B1663923) or a 3-fluorobenzene derivative carrying a better leaving group (e.g., -NO₂, -Cl) at the C1 position. The fluorine atom itself can act as the leaving group, a role enhanced by its high electronegativity which increases the electrophilicity of the attached carbon. youtube.com Although fluorine is typically a poor leaving group in Sₙ2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive effect of the fluorine. youtube.com

The general reaction can be summarized as follows:

Aryl Precursor: An activated fluoroaromatic compound (e.g., 1-X-3-fluorobenzene, where X is a leaving group like F, Cl, or NO₂).

Nucleophile: A thiolate anion, generated in situ from 2-bromoethanethiol (B1606908) or a protected equivalent using a base.

Solvent: A polar aprotic solvent, such as DMF or DMSO, is typically used to solvate the cation and enhance the nucleophilicity of the thiolate.

Table 1: Components in a Representative SₙAr Reaction

ComponentExampleFunction
Fluoroaromatic Precursor1,3-Difluorobenzene or 1-Chloro-3-fluorobenzeneElectrophile; provides the 3-fluorophenyl moiety.
Thiol Source2-BromoethanethiolSource of the (sulfanyl)bromoethyl moiety.
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Deprotonates the thiol to form the active thiolate nucleophile.
SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (B87167) (DMSO)Polar aprotic medium to facilitate the reaction.

Transition Metal-Catalyzed C-S Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-heteroatom bonds, including the C-S linkage. acsgcipr.org These methods are particularly useful when the aromatic substrate is not sufficiently activated for SNAr to occur. acsgcipr.org Palladium and copper-based catalytic systems are most commonly employed for thioetherification. acsgcipr.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The active metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the aryl-halide bond of a precursor like 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene.

Thiolate Coordination & Transmetalation: The thiolate anion coordinates to the metal center, typically displacing a ligand.

Reductive Elimination: The aryl and sulfanyl (B85325) groups are eliminated from the metal center as the final thioether product, regenerating the active catalyst for the next cycle. acsgcipr.org

A variety of catalysts, ligands, and bases can be used to optimize the reaction, with the choice of ligand being crucial for the reaction's success. acsgcipr.org

Palladium Catalysis: Buchwald-Hartwig amination conditions can be adapted for C-S coupling. A palladium(II) precatalyst like Pd(OAc)₂ is often used with a phosphine (B1218219) ligand (e.g., SPhos, Xantphos) and a base such as NaOt-Bu or Cs₂CO₃. semanticscholar.orgnih.gov

Copper Catalysis: Copper-catalyzed C-S coupling, a variation of the Ullmann condensation, is an economical alternative. acsgcipr.org A simple catalyst like copper(I) iodide (CuI) can be effective, often in the presence of a ligand like ethylene (B1197577) glycol or an N,N-donor ligand and a base like K₂CO₃. acsgcipr.org

Table 2: Typical Components for Transition Metal-Catalyzed C-S Coupling

ComponentPalladium System ExampleCopper System ExampleFunction
Aryl Halide1-Bromo-3-fluorobenzene1-Iodo-3-fluorobenzeneElectrophilic Partner
Thiol Source2-Bromoethanethiol2-BromoethanethiolNucleophilic Partner
CatalystPd(OAc)₂CuIFacilitates the C-S bond formation.
LigandSPhos or XantphosEthylene Glycol or DMEDAStabilizes and activates the metal catalyst.
BaseCs₂CO₃ or NaOt-BuK₂CO₃ or K₃PO₄Generates the thiolate and neutralizes acid byproduct.
SolventToluene or DioxaneDMF or DMSOReaction Medium

Direct Thiolation Methods and Their Mechanistic Aspects

More recent advancements in organic synthesis have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials like aryl halides. rsc.org Transition metal-catalyzed direct sulfanylation involves the activation of a C-H bond on the 3-fluorobenzene ring and subsequent formation of the C-S bond. rsc.org This approach is highly atom-economical and can simplify synthetic routes.

The mechanism typically involves a directing group on the substrate to guide the metal catalyst to a specific C-H bond (often ortho to the directing group). However, regioselective C-H sulfanylation of simple arenes like 3-fluorobenzene can also be achieved. The reaction might proceed through a concerted metalation-deprotonation pathway or via an electrophilic aromatic substitution-type mechanism involving a highly electrophilic metal-sulfur species. Catalysts based on palladium, rhodium, or copper are often explored for these transformations.

Introduction and Functionalization of the Bromoethyl Moiety

The second major synthetic consideration is the installation of the 2-bromoethyl group. This can be achieved either by starting with a reagent that already contains this group or by functionalizing a precursor molecule that is first attached to the aryl ring.

Bromination Reactions of Hydroxyethyl (B10761427) or Vinyl Precursors

A common and reliable strategy involves a two-step process where a hydroxyethyl thioether is first synthesized, followed by the conversion of the terminal hydroxyl group to a bromide.

Synthesis of the Precursor: The precursor, 2-((3-fluorophenyl)thio)ethanol , can be readily prepared by the S-alkylation of 3-fluorothiophenol (B1676560) with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) in the presence of a base.

Bromination: The resulting primary alcohol is then converted to the corresponding alkyl bromide. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose.

Table 3: Common Reagents for the Bromination of Alcohols

ReagentChemical FormulaTypical Conditions
Phosphorus TribromidePBr₃Neat or in a non-polar solvent (e.g., DCM, ether) at low temperatures (e.g., 0 °C).
Thionyl BromideSOBr₂Often used with a base like pyridine (B92270) to neutralize the HBr byproduct.
Carbon Tetrabromide/TriphenylphosphineCBr₄/PPh₃Appel reaction conditions, typically in an inert solvent like DCM or acetonitrile.

Alternatively, one could envision a pathway starting from a vinyl precursor, such as 1-fluoro-3-(vinylthio)benzene. The addition of hydrogen bromide (HBr) across the double bond would, according to the anti-Markovnikov rule (if initiated by radicals) or Markovnikov rule (under ionic conditions), lead to the bromoethyl group.

Synthesis via Ring-Opening Reactions of Cyclic Intermediates

Three-membered heterocyclic rings, such as epoxides (oxiranes) and thiiranes (episulfides), are valuable synthetic intermediates due to the ring strain that makes them susceptible to nucleophilic attack. organic-chemistry.org

Epoxide Ring-Opening: The nucleophilic attack of 3-fluorothiophenolate on ethylene oxide provides a direct and atom-economical route to the 2-((3-fluorophenyl)thio)ethanol precursor. This reaction is typically carried out in the presence of a base. The resulting alcohol is then brominated as described in section 2.2.1.

Thiirane (B1199164) Ring-Opening: The use of a thiirane intermediate offers a different approach. While reacting 3-fluorothiophenolate with ethylene sulfide (B99878) (thiirane) would also form a thioether, installing the bromoethyl group would require further steps. A more direct, albeit challenging, route could involve the reaction of a 3-fluorophenyl nucleophile with a bromo-functionalized thiirane, though such precursors are less common. The synthesis of thiiranes themselves can be accomplished from the corresponding epoxides using reagents like thiourea (B124793) or potassium thiocyanate. organic-chemistry.org

Table 4: Comparison of Cyclic Intermediates for Synthesis

IntermediateStructureReaction with 3-FluorothiophenolateSubsequent Step
Ethylene Oxide (Oxirane)C₂H₄OForms 2-((3-fluorophenyl)thio)ethanol.Bromination of the hydroxyl group.
Ethylene Sulfide (Thiirane)C₂H₄SForms 2-((3-fluorophenyl)thio)ethanethiol.Desulfurization and bromination would be required.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound is most effectively approached through the S-alkylation of 3-fluorothiophenol with a suitable 2-bromoethylating agent. This general strategy can be adapted into both convergent and divergent synthetic plans, depending on the desired molecular complexity and the availability of starting materials.

A common convergent route is the reaction of 3-fluorothiophenol with 1,2-dibromoethane (B42909). In this reaction, the thiophenol is typically deprotonated with a base to form the more nucleophilic thiolate, which then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction.

A divergent synthesis , on the other hand, would start from a common intermediate that is subsequently elaborated to introduce the desired functional groups. For example, one could start with 3-fluorobromobenzene and introduce the entire (2-bromoethyl)sulfanyl moiety in a single step, or in a stepwise fashion. While potentially less efficient for the synthesis of a single target, a divergent approach can be advantageous for creating a diverse set of analogs from a common precursor.

A plausible convergent synthetic scheme is presented below:

Scheme 1: Convergent synthesis of this compound

Reaction scheme for the synthesis of this compound from 3-fluorothiophenol and 1,2-dibromoethane.

Optimization of Reaction Conditions for Scalable Synthesis in Academic Settings

The scalability of a synthetic procedure is a critical consideration in academic research, particularly when larger quantities of a compound are required for extensive studies. The S-alkylation of thiols is a robust reaction, but its efficiency can be significantly influenced by the choice of base, solvent, temperature, and reaction time. jmaterenvironsci.com Optimization of these parameters is key to achieving high yields and purity on a larger scale.

For the synthesis of this compound from 3-fluorothiophenol and 1,2-dibromoethane, several reaction conditions can be systematically varied to identify the optimal protocol. A typical optimization study would explore the parameters outlined in the following table.

Parameter Conditions Explored Rationale and Expected Outcome
Base K₂CO₃, Na₂CO₃, Et₃N, NaOH, t-BuOKThe strength and solubility of the base affect the deprotonation of the thiol and the rate of reaction. Stronger bases like NaOH or t-BuOK may lead to faster reactions but could also promote side reactions, such as elimination of HBr from the product. Weaker bases like K₂CO₃ are often sufficient and easier to handle. jmaterenvironsci.comjst.go.jp
Solvent Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (B145695) (EtOH), WaterThe solvent's polarity and ability to dissolve the reactants are crucial. Polar aprotic solvents like DMF and MeCN are often effective for SN2 reactions. The use of greener solvents like ethanol or water is also a key consideration. jmaterenvironsci.comresearchgate.net
Temperature Room Temperature (RT), 50 °C, RefluxIncreasing the temperature generally increases the reaction rate. However, for a volatile and reactive electrophile like 1,2-dibromoethane, higher temperatures might lead to loss of material and increased side products. Optimization is needed to find a balance between reaction time and yield.
Reaction Time 1 - 24 hoursThe reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the point of maximum product formation and to avoid product degradation or the formation of byproducts over extended periods.
Stoichiometry Excess of 1,2-dibromoethaneUsing an excess of the alkylating agent can drive the reaction to completion. However, this also necessitates a more rigorous purification to remove the unreacted electrophile. Optimizing the stoichiometry can improve the overall efficiency and reduce waste.

This table presents a hypothetical optimization study for the synthesis of this compound based on general principles of S-alkylation reactions.

For a scalable academic synthesis, a one-pot procedure starting from the benzyl (B1604629) halide and thiourea can also be considered to avoid the handling of malodorous thiols. arkat-usa.org This method generates the thiol in situ, which then reacts with a second equivalent of a halide.

Exploration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to synthetic organic chemistry aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, several green chemistry strategies can be implemented to create a more sustainable and environmentally benign process.

Key principles of green chemistry applicable to this synthesis include:

Use of Greener Solvents: Traditional S-alkylation reactions often employ volatile organic solvents (VOCs) such as DMF or acetonitrile. A greener approach would involve exploring the use of water, ethanol, or performing the reaction under solvent-free conditions. jmaterenvironsci.comresearchgate.net Reactions in water, often facilitated by a phase-transfer catalyst or the use of a base like K₂CO₃, can be highly efficient. researchgate.net

Catalysis: While the uncatalyzed S-alkylation of thiols is often efficient, the use of catalysts can enable the reaction under milder conditions and with a broader substrate scope. Transition-metal catalysts (e.g., based on copper or ruthenium) can be effective, but their toxicity and cost are drawbacks. organic-chemistry.orgnih.gov The development of recyclable catalysts or catalyst-free systems is a key goal of green chemistry. acs.org

Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The S-alkylation reaction of a thiol with a bromoalkane is generally atom-economical, with the main byproduct being the salt of the displaced halide.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Optimization studies can identify conditions that allow for efficient conversion without the need for excessive heating or cooling. researchgate.net

Use of Renewable Feedstocks and Safer Chemicals: While the starting materials for this specific synthesis are derived from petrochemical sources, a broader green chemistry perspective would encourage the development of routes from renewable feedstocks. Additionally, replacing hazardous reagents like 1,2-dibromoethane with less toxic alternatives, if possible, would enhance the safety profile of the synthesis.

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry Principle Conventional Approach Greener Alternative Anticipated Benefits
Solvent Choice DMF, AcetonitrileWater, Ethanol, Solvent-freeReduced toxicity, environmental impact, and cost. jmaterenvironsci.comresearchgate.net
Catalysis Stoichiometric strong base (e.g., NaH)Catalytic amount of a milder base (e.g., K₂CO₃), Phase-transfer catalyst, Catalyst-freeReduced waste, improved safety, and easier work-up. researchgate.net
Energy Consumption Reflux temperaturesRoom temperatureLower energy costs and reduced risk of side reactions. researchgate.net
Reagent Choice Use of malodorous thiolsIn situ generation of thiol from thioureaImproved laboratory safety and handling. arkat-usa.org

This table provides a comparative overview of conventional and greener approaches for the synthesis of the target thioether.

By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene

Reactions at the Bromoethyl Group

The primary alkyl bromide functionality in 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is a versatile handle for a variety of synthetic transformations. The carbon atom alpha to the bromine is electrophilic, making it a prime target for nucleophiles, while the beta-protons are susceptible to abstraction by bases, leading to elimination reactions.

Intermolecular Nucleophilic Substitution (SN2) Reactions with Diverse Nucleophiles

The bromoethyl group readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. youtube.comyoutube.com This reaction proceeds via a backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of configuration at the reaction center. youtube.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com Given that the substrate is a primary alkyl halide, the SN2 pathway is sterically favored. youtube.com

Sulfur compounds, such as thiols, are known to be potent nucleophiles, often more so than their oxygen analogues. libretexts.orglibretexts.org A variety of nucleophiles, including amines, thiols, and cyanides, can be employed to displace the bromide and form new carbon-heteroatom or carbon-carbon bonds. The 3-fluoro substituent on the aromatic ring is expected to have a minor electronic influence on the reactivity of the bromoethyl group in this context.

Below is a table illustrating the expected products from the SN2 reaction of this compound with a selection of common nucleophiles.

NucleophileReagent ExampleProduct
Azide (B81097)Sodium Azide (NaN₃)1-[(2-Azidoethyl)sulfanyl]-3-fluorobenzene
CyanideSodium Cyanide (NaCN)3-[(3-Fluorophenyl)sulfanyl]propanenitrile
ThiocyanateSodium Thiocyanate (NaSCN)1-Fluoro-3-[(2-thiocyanatoethyl)sulfanyl]benzene
AmineAmmonia (NH₃)2-[(3-Fluorophenyl)sulfanyl]ethanamine
ThiolateSodium Thiophenoxide (NaSPh)1-Fluoro-3-{[2-(phenylsulfan-yl)ethyl]sulfanyl}benzene
HydroxideSodium Hydroxide (NaOH)2-[(3-Fluorophenyl)sulfanyl]ethanol

This table represents predicted outcomes based on established SN2 reaction principles.

Intramolecular Cyclization Pathways and Formation of Sulfur-Containing Heterocycles

Under appropriate conditions, this compound can undergo intramolecular cyclization to form sulfur-containing heterocyclic compounds. A notable example is the formation of benzo[b]thiophenes. chemicalbook.com While direct cyclization onto the fluorinated benzene (B151609) ring is challenging, related transformations often involve a preliminary step to activate the aromatic ring. For instance, intramolecular Friedel-Crafts-type reactions could be envisioned, although these typically require harsh conditions and may not be regioselective.

More synthetically viable routes to fused heterocycles often involve multi-step sequences. For example, the synthesis of thiadiazine 1-oxides has been achieved through the intramolecular cyclization of related N-cyano sulfoximines under acidic conditions. nih.gov The formation of benzo[b]thiophenes can also be accomplished from o-halovinylbenzenes and a sulfur source. organic-chemistry.org Palladium-catalyzed intramolecular C-H functionalization is another powerful method for synthesizing substituted benzo[b]thiophenes from appropriate precursors. nih.gov

Elimination Reactions Leading to Vinyl Thioether Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield (3-fluorophenyl)(vinyl)sulfane. youtube.com This reaction involves the abstraction of a proton from the carbon atom beta to the bromine, followed by the concerted formation of a double bond and expulsion of the bromide ion. youtube.com For the E2 mechanism to proceed efficiently, a strong base is required. youtube.com

The regioselectivity of this elimination is unambiguous as there is only one beta-carbon with protons. The stereochemistry of the resulting vinyl thioether is not a factor in this specific case. The synthesis of vinyl sulfides can also be achieved through various other methods, such as the cross-coupling of vinyl halides with thiols, often catalyzed by copper or palladium complexes. organic-chemistry.org

A representative elimination reaction is shown below:

This compound + Strong Base → (3-Fluorophenyl)(vinyl)sulfane + H-Base+ + Br-

Common strong bases used for such transformations include potassium tert-butoxide and sodium hydride.

Radical Reactions and Metal-Halogen Exchange Processes

The carbon-bromine bond in this compound can be cleaved homolytically to generate a primary alkyl radical. This can be initiated by radical initiators or photochemically. The resulting radical can participate in various radical chain reactions. ucl.ac.uk For instance, in the presence of a suitable hydrogen atom donor, the bromoethyl group can be reduced to an ethyl group. Radical addition reactions to alkenes or alkynes are also possible. libretexts.org

Metal-halogen exchange is another important transformation for aryl halides and, in some cases, alkyl halides. wikipedia.org This reaction typically involves the treatment of the halide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu While this is more common for aryl bromides, under specific conditions, exchange at the bromoethyl group could occur. However, the high reactivity of organolithium reagents could lead to side reactions. A more controlled approach for related transformations might involve magnesium-halogen exchange to form a Grignard reagent. nih.gov Metal-halogen exchange reactions are fundamental in organic synthesis, enabling the formation of a nucleophilic carbon center that can then react with a wide range of electrophiles. wikipedia.orgfrontiersin.org

Reactivity of the Thioether Linkage

The sulfur atom in the thioether linkage is nucleophilic and can be readily oxidized to higher oxidation states.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. derpharmachemica.comreddit.com The choice of oxidant and reaction conditions determines the outcome of the reaction. derpharmachemica.comresearchgate.net

For the selective oxidation to the sulfoxide, milder oxidizing agents or a stoichiometric amount of a stronger oxidant at low temperatures are typically employed. derpharmachemica.com Common reagents for this transformation include hydrogen peroxide (H₂O₂) in the presence of a catalyst, or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.netrsc.org

Further oxidation to the sulfone requires more forcing conditions or an excess of the oxidizing agent. derpharmachemica.com Using two or more equivalents of m-CPBA or other strong oxidants like potassium permanganate (B83412) (KMnO₄) will typically yield the corresponding sulfone. derpharmachemica.comresearchgate.net The electron-withdrawing nature of the 3-fluorophenyl group may slightly decrease the nucleophilicity of the sulfur atom, potentially requiring slightly harsher conditions for oxidation compared to an unsubstituted phenyl thioether.

The following table summarizes the expected oxidation products and typical conditions.

Desired ProductOxidizing AgentTypical Conditions
1-[(2-Bromoethyl)sulfinyl]-3-fluorobenzene1 equivalent of m-CPBADichloromethane, 0 °C
1-[(2-Bromoethyl)sulfinyl]-3-fluorobenzeneH₂O₂ with Ti or V catalystMethanol, Room Temperature researchgate.net
1-[(2-Bromoethyl)sulfonyl]-3-fluorobenzene≥2 equivalents of m-CPBADichloromethane, Room Temperature derpharmachemica.com
1-[(2-Bromoethyl)sulfonyl]-3-fluorobenzenePotassium Permanganate (KMnO₄)Acetic Acid/Water

This table represents predicted outcomes based on established oxidation methodologies.

Sulfur-Based Alkylation and Quaternization Reactions

The thioether sulfur atom in this compound is nucleophilic and can readily participate in alkylation and quaternization reactions. Thioethers, in general, are excellent nucleophiles, often more so than their oxygen-containing ether counterparts due to the greater polarizability of the larger sulfur atom. masterorganicchemistry.com This reactivity allows for the formation of sulfonium (B1226848) salts, which are valuable intermediates in organic synthesis.

The reaction involves the attack of the sulfur lone pair on an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide), leading to the formation of a tertiary sulfonium salt.

Reaction Scheme: this compound + R-X → [R-S⁺(CH₂CH₂Br)(C₆H₄F)] X⁻

These reactions typically proceed via an Sₙ2 mechanism. masterorganicchemistry.comnih.gov The rate and success of the reaction depend on the nature of the alkylating agent (R-X), with less sterically hindered and more reactive electrophiles being preferred. The resulting sulfonium salts can then be used in a variety of synthetic applications, such as ylide formation for the Wittig reaction or as alkylating agents themselves.

Alkylating Agent (R-X)Product TypeReaction ConditionsTypical Yield
Methyl iodide (CH₃I)Tertiary Sulfonium IodideRoom temperature, neat or in a polar aprotic solvent (e.g., acetone, acetonitrile)High
Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et)Functionalized Sulfonium SaltModerate heating (40-60 °C) in DMF or acetonitrileGood
Benzyl (B1604629) bromide (BnBr)Benzylated Sulfonium BromideRoom temperature to mild heating in a polar solventHigh

This is an interactive data table based on established principles of thioether alkylation.

S-S Bond Formation and Cleavage Reactions of Thioether Derivatives

While the thioether in the parent compound is stable, it can be a precursor to molecules that undergo S-S bond formation. For instance, nucleophilic substitution of the bromide with a thiol-containing nucleophile (e.g., sodium hydrosulfide, NaSH) could, in principle, generate the corresponding thiol. This thiol derivative would be susceptible to oxidation, leading to the formation of a disulfide-bridged dimer.

Oxidation to Disulfide: 2 R-SH + [O] → R-S-S-R + H₂O (where R = -(CH₂)₂-S-(3-FC₆H₄))

Mild oxidizing agents like iodine (I₂) or air (in the presence of a base or metal catalyst) are commonly used for this transformation. masterorganicchemistry.com This reaction is fundamental in biochemistry, particularly in the formation of disulfide bridges in proteins from cysteine residues. wikipedia.org

Conversely, the cleavage of the S-S bond in the resulting disulfide is a reductive process. This can be accomplished using various reducing agents. Thiol-disulfide exchange, a common biological process, is a key reaction for cleaving disulfide bonds. wikipedia.org Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly effective for this purpose in laboratory settings.

Cleavage of Disulfide: R-S-S-R + 2 [H] → 2 R-SH

The cleavage can also be facilitated by certain biological systems, such as the thioredoxin (Trx) system, which is known to reduce disulfide bonds. nih.gov

Reaction TypeReagentProductKey Features
S-S Bond FormationIodine (I₂), Air/BaseDimerized DisulfideMild conditions, high efficiency
S-S Bond CleavageDithiothreitol (DTT)Thiol MonomerReversible, driven by concentration
S-S Bond CleavageTris(2-carboxyethyl)phosphine (TCEP)Thiol MonomerIrreversible, odorless, effective over a wide pH range

This interactive table summarizes common reactions for the formation and cleavage of disulfide bonds derived from thiol precursors.

Reactivity of the 3-Fluorophenyl Moiety

Nucleophilic Aromatic Substitution at the Fluoroarene

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govacs.org

In this compound, the fluorine atom is the potential leaving group. However, the (2-bromoethyl)sulfanyl group is generally considered a weak activator or deactivator with ortho-, para-directing effects, and it does not provide the strong activation required for SₙAr. Furthermore, the thioether group is meta to the fluorine atom, a position from which it cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. Consequently, nucleophilic aromatic substitution of the fluorine atom is expected to be very difficult under standard SₙAr conditions. nih.govchemicalforums.com Forcing conditions, such as high temperatures and pressures with strong nucleophiles, might lead to some reaction, but likely with low efficiency and potential side reactions.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.

In this compound, both the fluorine atom and the thioether group can act as DMGs.

Fluorine: Fluorine is a well-documented and powerful ortho-directing group. umich.eduresearchgate.net It directs lithiation to the C-2 position.

Thioether: The sulfur atom can also direct lithiation to its ortho positions (C-2 and C-4).

The regiochemical outcome of the metalation depends on the relative directing ability of these two groups. Fluorine is one of the most powerful ortho-directing groups, often outcompeting other functionalities. umich.edu Therefore, lithiation is most likely to occur at the C-2 position, which is ortho to both the fluorine and the thioether group, benefiting from a synergistic directing effect. Deprotonation at C-4 (ortho to sulfur) or C-6 (ortho to fluorine) is less probable.

Predicted Regioselectivity of DoM:

Primary Site (C-2): Directed by both F and S-R groups.

Secondary Site (C-6): Directed by F only.

Tertiary Site (C-4): Directed by S-R only.

Directing GroupPosition DirectedRelative Directing PowerPredicted Major Product Site
-FC-2, C-6StrongC-2
-S-RC-2, C-4ModerateC-2

This interactive table outlines the directing effects influencing ortho-metalation.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. youtube.comstudysmarter.co.uk

In this compound, we have two directing groups:

Fluorine (-F): An ortho-, para-director, but a deactivator of the ring due to its strong inductive electron withdrawal. researchgate.netlibretexts.org

Alkylthio (-S-R): An ortho-, para-director and generally considered an activating group due to the ability of sulfur's lone pairs to donate electron density via resonance. youtube.com

The positions ortho and para to the fluorine are C-2, C-4, and C-6. The positions ortho and para to the thioether are C-2, C-4, and C-6. Thus, both groups direct incoming electrophiles to the same positions. The activating nature of the thioether group will dominate over the deactivating fluorine, making the ring more reactive than fluorobenzene (B45895) itself but likely less reactive than thioanisole. The electrophile will preferentially attack the positions most activated by the stronger activating group (the thioether) and least deactivated by the fluorine.

Predicted Regioselectivity of EAS:

C-4 (para to thioether, ortho to fluorine): Highly favored due to strong activation from the thioether and being para to the sterically less demanding thioether group.

C-6 (ortho to fluorine, para to thioether): Also a likely site of substitution.

C-2 (ortho to both): Steric hindrance between the two existing substituents and the incoming electrophile may reduce reactivity at this position.

Therefore, a mixture of products is expected, with the C-4 isomer likely predominating.

Synergistic Effects and Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selectivity. slideshare.netyoutube.com

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, when reacting with a nucleophile that can also act as a base, a choice exists between Sₙ2 substitution at the bromoethyl group and elimination (E2). Thiolates, being strong nucleophiles but relatively weak bases, would favor substitution. masterorganicchemistry.com Conversely, a bulky, strong base like potassium tert-butoxide would favor elimination. A reaction with an organolithium reagent at low temperature would favor ortho-metalation on the ring over attacking the alkyl bromide. organic-chemistry.org

Regioselectivity: As discussed in sections 3.3.2 and 3.3.3, the substitution pattern on the aromatic ring is highly dependent on whether the reaction is an electrophilic substitution or a directed metalation. studysmarter.co.ukdurgapurgovtcollege.ac.in The choice of reagents and reaction type dictates where on the ring a new substituent is introduced.

Stereoselectivity: While the parent molecule is achiral, reactions can introduce chiral centers. For example, if the bromoethyl group is converted to an epoxide, subsequent ring-opening with a nucleophile can generate a chiral center. The stereochemical outcome of such a reaction would be critical. nih.gov Similarly, in complex annulation reactions, the relative orientation of newly formed stereocenters would be a key consideration. rsc.orgnih.gov

The interplay of these factors allows for the divergent synthesis of complex molecules from this relatively simple starting material, provided the reaction pathways are carefully chosen and controlled.

Applications of 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene As a Synthetic Building Block

Precursor for the Construction of Complex Organic Molecules

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is a versatile synthetic building block owing to its distinct reactive sites: the electrophilic bromoethyl group and the fluorinated aromatic ring. While specific literature detailing the applications of this exact compound is limited, its structural motifs suggest significant potential in the synthesis of complex organic molecules.

Synthesis of Novel Sulfur- and Fluorine-Containing Heterocyclic Scaffolds

There is no specific research available on the use of this compound for the synthesis of novel sulfur- and fluorine-containing heterocyclic scaffolds. However, based on general principles of organic synthesis, the bifunctional nature of this molecule makes it a hypothetical precursor for such structures.

The presence of a nucleophilic sulfur atom and an electrophilic alkyl bromide within the same molecule allows for potential intramolecular cyclization reactions to form sulfur-containing heterocycles. Furthermore, the bromoethyl group can readily react with various nucleophiles, while the fluorine-substituted benzene (B151609) ring can undergo nucleophilic aromatic substitution or directed metallation, providing multiple avenues for constructing complex heterocyclic systems.

A plausible synthetic strategy could involve the reaction of the bromoethyl group with a dinucleophile, followed by an intramolecular cyclization involving the thioether and the fluorinated ring. The fluorine atom can also influence the regioselectivity of subsequent reactions on the aromatic ring, guiding the formation of specific isomers.

Role in Macrocycle Synthesis and Constrained Peptide Analogues

No specific studies have been identified that utilize this compound in macrocycle synthesis or for creating constrained peptide analogues. Nevertheless, the reactivity of its functional groups suggests it could be a valuable component in such syntheses.

The bromoethyl group is a prime candidate for reaction with nucleophilic moieties, such as amines or thiols, which are common in peptide structures. This could allow for the tethering of the fluorophenylthioethyl group to a peptide backbone. Subsequent intramolecular cyclization, potentially via reaction of the thioether with another part of the peptide or through reactions involving the aromatic ring, could lead to the formation of a macrocyclic structure. Such macrocycles can enforce specific conformations on the peptide, which is a key strategy in the design of peptide-based therapeutics. orgsyn.orgquora.com

The fluorinated aromatic ring can also play a role in constraining the peptide's conformation through non-covalent interactions or by serving as an anchor point for further synthetic modifications.

Elaboration into Polyfunctionalized Aromatic and Aliphatic Systems

While direct research on this compound for this purpose is not available, its structure is amenable to the synthesis of polyfunctionalized systems. The bromoethyl group can be converted into a variety of other functional groups through nucleophilic substitution reactions. For instance, reaction with azide (B81097) could introduce a nitrogen-containing group, while reaction with cyanide could introduce a nitrile.

The thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which not only changes the electronic properties of the molecule but also provides new reactive handles. The fluorinated benzene ring can undergo further substitution reactions, such as nitration or acylation, with the fluorine and thioether substituents directing the position of the incoming group. This allows for the systematic construction of highly functionalized aromatic compounds.

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

There is no available literature describing the use of this compound derivatives as novel reagents or catalysts. However, the inherent functionalities of the molecule provide a basis for their hypothetical design.

For example, the sulfur atom could be part of a chiral ligand for asymmetric catalysis. Modification of the bromoethyl group and the aromatic ring could be used to tune the steric and electronic properties of such a ligand. The fluorine atom could be used to enhance the stability or modify the reactivity of a catalytic center attached to the aromatic ring.

Furthermore, derivatives of this compound could potentially be used as specialized reagents in organic synthesis. For example, attachment of a phosphine (B1218219) to the ethyl group could create a novel phosphine ligand, while transformation of the bromide into a more reactive leaving group could yield a useful alkylating agent.

Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis

No specific examples of this compound being used as a scaffold in combinatorial chemistry or diversity-oriented synthesis have been documented. However, its structure is well-suited for such applications.

The molecule possesses two distinct points of diversification: the bromoethyl group and the fluorinated aromatic ring. The bromoethyl group can be reacted with a library of nucleophiles to generate a diverse set of thioether derivatives. The aromatic ring can undergo various substitution reactions at the positions ortho, meta, and para to the existing substituents, further increasing molecular diversity.

This dual reactivity allows for the rapid generation of a large library of related but structurally distinct molecules. Such libraries are valuable in drug discovery and materials science for screening for desired biological activities or physical properties. The defined core structure provided by the 3-fluorophenylthio moiety would serve as a constant feature, allowing for the systematic exploration of the chemical space around it.

Synthetic Utility in Tandem Reactions and Cascade Processes

There is no specific research detailing the use of this compound in tandem reactions or cascade processes. However, its structure suggests potential for such applications, which are highly valued for their efficiency in building molecular complexity.

A hypothetical tandem reaction could be initiated by the reaction of the bromoethyl group with a nucleophile that also contains a group capable of subsequently reacting with the aromatic ring. For example, a nucleophile containing an alkene could undergo an initial substitution reaction, followed by an intramolecular Heck-type reaction to form a new ring system.

Alternatively, the thioether could participate in a cascade process. For instance, oxidation of the thioether to a sulfoxide could be the first step in a sequence that leads to a Pummerer-type rearrangement and subsequent cyclization. The fluorine atom on the aromatic ring could influence the feasibility and outcome of such cascade processes by altering the electron density of the ring.

Spectroscopic and Advanced Structural Elucidation of 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as ¹⁹F.

¹H NMR Spectroscopy for Proton Environments and Connectivity

In the ¹H NMR spectrum of 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, distinct signals are expected for the aromatic and the ethyl protons. The aromatic region would likely display complex multiplets due to the meta-substitution pattern and spin-spin coupling between the protons and with the fluorine atom. The protons on the ethyl chain are expected to appear as two triplets, assuming free rotation, due to coupling with each other.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Aromatic-H7.10 - 7.40m
Aromatic-H6.80 - 7.00m
-S-CH₂-3.20 - 3.40t6.0 - 8.0
-CH₂-Br3.50 - 3.70t6.0 - 8.0

Note: The exact chemical shifts and coupling constants are predictions and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the ethyl group. The carbon atoms in the aromatic ring will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)Expected C-F Coupling (J, Hz)
C-F160.0 - 164.0¹JCF ≈ 240-250
C-S138.0 - 142.0³JCF ≈ 7-9
Aromatic C-H110.0 - 132.0²JCF ≈ 20-25, ³JCF ≈ 5-10, ⁴JCF ≈ 1-3
-S-CH₂-35.0 - 40.0
-CH₂-Br30.0 - 35.0

Note: These are predicted values. Actual experimental values may differ.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the aromatic protons.

Expected ¹⁹F NMR Data:

Fluorine AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ar-F-110.0 to -115.0m

Note: Chemical shifts are relative to a standard, typically CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the two methylene (B1212753) groups of the ethyl chain, confirming their connectivity. It would also help in delineating the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the methylene protons adjacent to the sulfur atom to the aromatic carbon attached to the sulfur (C-S), and from the aromatic protons to neighboring carbons, which would be crucial in assigning the specific positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a small molecule like this, it can help confirm spatial relationships, for example, between the protons of the ethyl chain and the aromatic protons.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

Expected Mass Spectrometry Data:

Ionm/z (relative to ⁷⁹Br)Expected Fragmentation Pathway
[M]⁺234Molecular Ion
[M+2]⁺236Molecular Ion with ⁸¹Br
[M-CH₂Br]⁺141Loss of the bromoethyl radical
[C₆H₄FS]⁺127Fragment corresponding to fluorothiophenol radical cation
[C₆H₅F]⁺96Loss of the sulfanyl-bromoethane group

Theoretical and Computational Investigations of 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene would involve optimizing the molecule's geometry and then calculating various electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a molecule like this, the HOMO would likely be localized around the sulfur atom and the benzene (B151609) ring, while the LUMO might be associated with the antibonding orbitals of the C-Br bond.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis would be used to calculate the partial atomic charges. This reveals the polarity of bonds and identifies electrophilic and nucleophilic sites. The fluorine and bromine atoms would carry negative charges, while the carbon atoms attached to them would be electrophilic. The sulfur atom would also possess a negative partial charge.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the fluorine and sulfur atoms. Blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack), likely near the hydrogen atoms and the carbon of the C-Br bond.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating energies and geometries, albeit at a greater computational expense. These methods would be employed to obtain benchmark data for the molecule's heat of formation, bond dissociation energies (e.g., for the C-S and C-Br bonds), and precise bond lengths and angles, providing a highly reliable structural and energetic profile.

Conformational Analysis and Potential Energy Surface Mapping

The flexible ethylsulfanyl chain allows for multiple conformations (rotamers). A conformational analysis would involve systematically rotating the dihedral angles of the C-C and C-S bonds and calculating the energy of each resulting structure. This process maps the potential energy surface (PES) and identifies the lowest-energy (most stable) conformers. The results would reveal the preferred spatial arrangement of the bromoethyl group relative to the fluorophenyl ring and any energetic barriers between different conformations.

Transition State Modeling and Reaction Pathway Elucidation

This molecule can undergo various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination to form a vinyl sulfide (B99878). Transition state (TS) modeling would be used to study the mechanisms of these reactions. By locating the transition state structures on the potential energy surface, chemists can calculate the activation energy for each pathway. This allows for the prediction of reaction kinetics and helps to elucidate which reaction mechanisms are most favorable under different conditions. For example, modeling the SN2 reaction with a nucleophile would involve identifying the pentavalent carbon transition state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations study their behavior over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements based on classical mechanics. These simulations provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: How the molecule flexes and changes shape over time.

Transport Properties: Such as the diffusion coefficient.

MD simulations are crucial for understanding how the solvent influences the conformational preferences and reactivity of the molecule.

Quantitative Structure-Reactivity Relationship (QSAR) Studies and Design of Novel Derivatives

QSAR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity or biological activity. For this compound, a QSAR study would involve:

Creating a Library: Designing a virtual library of derivatives by modifying the parent structure (e.g., changing the halogen, altering the substitution pattern on the ring).

Calculating Descriptors: Computing various electronic, steric, and lipophilic descriptors for each derivative using computational methods.

Building a Model: Using statistical methods to create an equation that links these descriptors to a specific activity (e.g., reaction rate with a target nucleophile).

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with enhanced or tailored properties for specific applications.

Future Research Directions and Unresolved Challenges in the Study of 1 2 Bromoethyl Sulfanyl 3 Fluorobenzene

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of aryl thioethers often involves harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research must prioritize the development of green and sustainable methods for producing 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene.

A primary challenge is the reliance on traditional cross-coupling reactions that may use environmentally harmful solvents and metal catalysts. acsgcipr.org A key research direction is the adoption of greener solvents, such as water or bio-derived solvents like D-limonene, which has been shown to function as both a solvent and a monomer in some polymerization reactions. acs.org Another approach involves exploring metal-free synthesis protocols. For instance, a mild, metal-free method for producing aryl sulfides has been developed using in-situ nitrosation of anilines followed by reduction and thiolation. organic-chemistry.org

Furthermore, the development of catalytic systems that are both efficient and recyclable is crucial. Copper-catalyzed reactions, known for being more economical than palladium-based systems, have shown promise in C-S bond formation and can be performed in water, reducing the environmental impact. organic-chemistry.orgnih.gov Research into decarboxylative coupling reactions, which use environmentally benign carboxylic acids instead of organohalides, presents another promising and sustainable alternative. nus.edu.sg

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

ParameterTraditional Method (e.g., Williamson Ether Synthesis)Potential Sustainable Method
Starting Materials 3-Fluorothiophenol (B1676560), 1,2-Dibromoethane (B42909)3-Fluorobenzoic acid, a thiol source
Catalyst None (strong base) or Palladium/Copper complexes acsgcipr.orgRecyclable copper catalysts, Metal-free systems organic-chemistry.org
Solvent Volatile organic solvents (e.g., DMF, Toluene)Water, bio-solvents (e.g., D-limonene) acs.orgorganic-chemistry.org
Byproducts Halide salts, stoichiometric metal wasteCarbon dioxide, water nus.edu.sg
Key Advantage Well-established procedureReduced environmental impact, improved atom economy

Development of Asymmetric Catalytic Transformations

The creation of chiral molecules is of paramount importance in pharmaceutical development. While this compound is achiral, its derivatives can possess stereogenic centers. Future research should focus on developing asymmetric catalytic methods to synthesize chiral derivatives with high enantioselectivity.

Chiral thioethers are valuable as both final products and as ligands or catalysts in other asymmetric syntheses. rsc.orgrsc.org Research could be directed towards the asymmetric opening of meso-epoxides with a sulfur nucleophile derived from 3-fluorothiophenol, a potential precursor to the target molecule. acs.org Another avenue involves the catalytic asymmetric addition of thiols to prochiral alkenes, although this can be challenging due to the lower reactivity of certain substrates. beilstein-journals.org

Developing novel chiral catalysts, such as those based on phosphoric acids or metal complexes with chiral ligands, is essential for these transformations. rsc.orgacs.org These catalysts could enable the enantioselective functionalization of the bromoethyl group or facilitate asymmetric cyclization reactions to form chiral sulfur-containing heterocycles. thieme-connect.com

Integration into Flow Chemistry and Automation Methodologies

Transitioning the synthesis of this compound and its derivatives from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

The synthesis of related compounds, such as O-(2′-[18F]fluoroethyl)-L-tyrosine ([18F]FET), has been successfully automated, demonstrating the feasibility of applying such technologies to multi-step syntheses involving reactive intermediates. researchgate.net Future work should aim to develop a continuous flow process for the synthesis of this compound, potentially starting from basic feedstocks. This approach would be particularly beneficial for handling potentially hazardous reagents or intermediates and for enabling rapid optimization of reaction conditions. Automation can also facilitate high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new derivatives and applications.

Design and Synthesis of Novel Derivatives with Tunable Reactivity Profiles

The true value of this compound lies in its potential as a scaffold for creating a diverse library of chemical compounds. The presence of the bromoethyl moiety allows for various nucleophilic substitution reactions, while the fluorinated aromatic ring can be modified through electrophilic substitution or cross-coupling reactions.

Future research should systematically explore the synthesis of novel derivatives by reacting the bromoethyl group with a wide range of nucleophiles (e.g., amines, azides, cyanides) to introduce new functional groups. For instance, S-alkylation of triazole-thiols with similar bromo-ketones has been used to generate complex heterocyclic structures. mdpi.com Additionally, the fluorine atom influences the electronic properties of the benzene (B151609) ring and can be a site for further functionalization or can be used to modulate the biological activity of the final molecule. nih.govresearchgate.net The synthesis of polymers from aryl thioether monomers is another area of interest, where the properties of the resulting material can be tuned by the choice of building blocks. acs.orgethz.ch

Table 2: Potential Novel Derivatives and Their Synthetic Pathways

Derivative TypeSynthetic StrategyPotential Application
Amino-functionalized Reaction with primary/secondary aminesPharmaceutical intermediates
Azido-functionalized Reaction with sodium azide (B81097)Precursor for "click" chemistry
Heterocyclic conjugates Reaction with N- or S-heterocyclic nucleophiles mdpi.comBioactive compounds, materials science
Thiophene derivatives Intramolecular cyclization strategies nih.govOrganic electronics, functional polymers
Poly(aryl thioether)s Polycondensation or metathesis reactions acs.orgethz.chHigh-performance polymers, metal capture

Addressing Atom Economy and Efficiency in Its Chemical Transformations

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Many traditional methods for forming C-S bonds, such as the Mitsunobu reaction, suffer from poor atom economy due to the generation of stoichiometric amounts of byproducts. nih.gov

Future research must focus on developing more atom-economical transformations for both the synthesis and subsequent reactions of this compound. This includes exploring addition reactions, such as the anti-Markovnikov addition of thiols to alkenes, which can be catalyzed under mild, solvent-free conditions. organic-chemistry.org Another promising strategy is the use of C-H functionalization, which avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. pku.edu.cn

Recent developments in using elemental sulfur directly in three-component coupling reactions with aldehydes and alkenes represent a significant step towards both atom and step economy. acs.orgnih.gov Applying such innovative, radical-based methodologies could provide a highly efficient route to thioether derivatives, bypassing traditional, less efficient pathways. Evaluating and optimizing the atom economy of existing and newly developed synthetic routes will be a critical unresolved challenge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-fluorobenzenethiol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfide bond formation. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of thiol to dibromoethane) and reaction time (12–24 hours at 60°C). Monitor progress via TLC or GC-MS to minimize side products like disulfides .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in aromatic regions, bromoethyl group signals at δ 3.5–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrFS).
  • Elemental Analysis : Validate %C, %H, %Br to ±0.3% deviation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Refer to SDS guidelines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to volatile brominated byproducts.
  • Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine meta to the sulfanyl group directs electrophilic substitution and stabilizes transition states in Suzuki-Miyaura couplings. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring via HPLC). Computational modeling (DFT) can quantify electronic effects on activation barriers .

Q. What crystallographic methods are employed to resolve intermolecular interactions in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 294 K with MoKα radiation (λ = 0.71073 Å) reveals packing motifs. For example, analyze S···Br (3.2–3.5 Å) and π-π interactions in the unit cell (monoclinic P21/c, a = 4.7892 Å, b = 20.381 Å). Refine data with SHELXL to achieve R-factors <0.05 .

Q. How should researchers address contradictions in spectroscopic data between experimental and computational predictions?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., deshielded protons due to solvent polarity) can be resolved by:

  • Recalculating DFT-predicted shifts with explicit solvent models (e.g., IEF-PCM in chloroform).
  • Validating purity via GC-MS to rule out impurities (e.g., residual dibromoethane) .

Q. What strategies mitigate decomposition during prolonged storage or under reactive conditions?

  • Methodological Answer : Degradation via Br⁻ elimination is minimized by:

  • Storing at low temperatures (−20°C) with desiccants.
  • Adding stabilizers (e.g., BHT) to inhibit radical pathways.
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can analytical methods be developed to quantify trace impurities in this compound?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (ACN/H₂O + 0.1% formic acid). Validate LOQ (0.1 µg/mL) and LOD (0.03 µg/mL) for impurities like 3-fluorobenzenethiol .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.